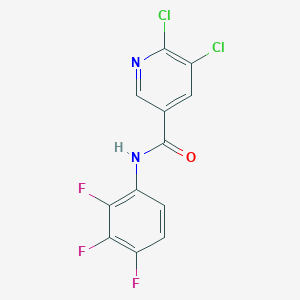

![molecular formula C24H24F2N4O2 B2824081 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251687-41-8](/img/structure/B2824081.png)

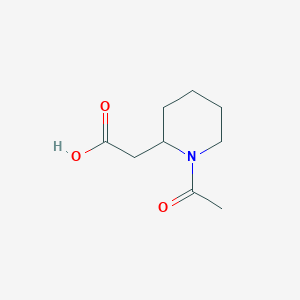

2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24F2N4O2 and its molecular weight is 438.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities : One study focused on synthesizing derivatives of this compound and evaluating their antitumor activities. The study found that certain enantiomers of these compounds exhibited selective anti-tumor activities, suggesting potential applications in cancer therapy (Xiong Jing, 2011).

Antimicrobial Agents : Another research explored the synthesis of pyrimidinones and oxazinones, derivatives of the compound, as antimicrobial agents. This suggests potential use in combating bacterial and fungal infections (A. Hossan et al., 2012).

Radiopharmaceutical Applications : A study on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the compound , reported their use as selective ligands of the translocator protein (18 kDa) for imaging with positron emission tomography (PET), indicating potential applications in diagnostic imaging (F. Dollé et al., 2008).

Antifungal and Antibacterial Activity : A study reported the synthesis of novel derivatives with notable in vitro antifungal and antibacterial activity. This suggests the compound's relevance in the development of new antimicrobial drugs (S. Tiwari et al., 2018).

Anti-Inflammatory and Analgesic Agents : Research on pyrimidine derivatives, related to this compound, highlighted their potential as anti-inflammatory and analgesic agents. The nature of the substituent in these compounds played a significant role in their efficacy (Muralidharan et al., 2019).

Dual Inhibitors of Enzymes for Antitumor Applications : A compound structurally related to the one was synthesized as a potential dual inhibitor of thymidylate synthase and dihydrofolate reductase, indicating applications in antitumor treatments (A. Gangjee et al., 2009).

Mechanism of Action

Target of Action

It is known that the compound has been used in the treatment of lassa viral haemorrhagic fever disease .

Mode of Action

F3406-5935 is an inhibitor of cell entry for Lassa mammarenavirus (LASV). It works by affecting the SSP–GP2 subunit interface of the LASV glycoprotein, thereby blocking pH-dependent viral fusion .

Result of Action

The result of F3406-5935’s action is the inhibition of LASV entry into host cells. By blocking the pH-dependent viral fusion process, it prevents the virus from replicating within the host, thereby potentially reducing the severity of Lassa viral haemorrhagic fever disease .

properties

IUPAC Name |

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N4O2/c1-3-29-11-10-20-19(13-29)24(32)30(23(28-20)16-5-8-17(25)9-6-16)14-22(31)27-21-12-18(26)7-4-15(21)2/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAAVARNJFOCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide](/img/structure/B2823998.png)

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2824003.png)

![2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2824010.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2824017.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)